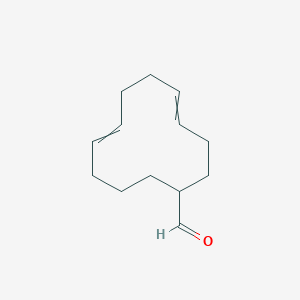










|
REACTION_CXSMILES
|
N(C(C)C)C(C)C.[Li]CCCC.C[Si](C=[N+]=[N-])(C)C.C([N-]C(C)C)(C)C.[Li+].[C:28]1(=O)[CH2:39][CH2:38][CH2:37][CH:36]=[CH:35][CH2:34][CH2:33][CH:32]=[CH:31][CH2:30][CH2:29]1.[O:41]1CCC[CH2:42]1>>[CH:28]1([CH:42]=[O:41])[CH2:39][CH2:38][CH2:37][CH:36]=[CH:35][CH2:34][CH2:33][CH:32]=[CH:31][CH2:30][CH2:29]1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
N(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
14.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC=CCCC=CCCC1)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-30 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir for 1 hour at −70° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
|
Type
|
CUSTOM
|
|
Details
|
to reach ambient temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
subsequently, refluxed for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
Most of the THF was removed in vacuo, Et2O (300 ml)
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture poured into ice-water
|
|
Type
|
EXTRACTION
|
|
Details
|
After extraction into Et2O
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue redissolved in ethyl acetate (300 ml)
|
|
Type
|
ADDITION
|
|
Details
|
silica gel (100 g) added, together with H2O (1 ml)
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred overnight under N2
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture concentrated in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
a mixture of hexane (90%) and Et2O (10%) as eluent
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCC=CCCC=CCCC1)C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |